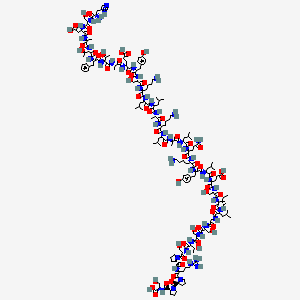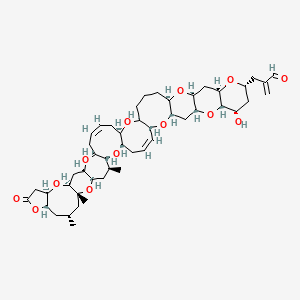
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a unique fusion of quinoxaline and pyrido[3,4-e][1,2,4]triazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the condensation of quinoxaline derivatives with pyrido[3,4-e][1,2,4]triazine precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve heating the reactants in the presence of a catalyst such as palladium on carbon (Pd/C) or using microwave-assisted synthesis to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions are carefully controlled to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can lead to a variety of functionalized quinoxaline-pyrido[3,4-e][1,2,4]triazine compounds .
Scientific Research Applications
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and its use in medicinal chemistry.
Uniqueness
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine stands out due to its unique fusion of quinoxaline and pyrido[3,4-e][1,2,4]triazine rings, which imparts distinct electronic and steric properties. These features contribute to its diverse range of applications and its potential as a versatile scaffold in drug design and materials science .
Properties
CAS No. |
121845-68-9 |
|---|---|
Molecular Formula |
C14H8N6 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-quinoxalin-2-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C14H8N6/c1-2-4-10-9(3-1)16-8-13(17-10)14-18-12-7-15-6-5-11(12)19-20-14/h1-8H |
InChI Key |
TYZZOUDXSBGMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=C(C=CN=C4)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)

